7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Description
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a bicyclic sulfonamide compound characterized by a benzo-fused thiazepine core with a methoxy group at position 7 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and organic synthesis. The compound is synthesized via a visible-light-mediated aza Paternò-Büchi reaction between benzo[d]isothiazole 1,1-dioxides and alkenes, followed by a Lewis acid-catalyzed ring-expansion step .
Properties
IUPAC Name |
7-methoxy-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8-5-9-6-10(15-2)3-4-11(9)16(13,14)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJJYXVXADGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is the RyR1 channel. This compound enhances the binding affinity of Calstabin-1, a protein that stabilizes the RyR1 channel.
Mode of Action
This compound: binds to the RyR1 channel and enhances the binding affinity of Calstabin-1. By preventing the depletion of Calstabin-1 from the RyR1 complex, this compound slows muscle fatigue and reduces muscle damage in exercised mice.
Biochemical Pathways
The biochemical pathway affected by This compound involves the RyR1 channel and Calstabin-1. The compound’s action on this pathway results in the stabilization of the RyR1-Calstabin-1 complex, which in turn reduces muscle fatigue and damage.
Result of Action
The molecular and cellular effects of This compound ’s action include the stabilization of the RyR1-Calstabin-1 complex. This stabilization prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage in exercised mice.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature
Biochemical Analysis
Biochemical Properties
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the RyR1 channel, where it enhances the binding affinity of Calstabin-1. This interaction helps in stabilizing the closed state of the RyR1 channels, thereby preventing muscle fatigue and reducing muscle damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the RyR1 channel affects calcium signaling pathways, which are crucial for muscle contraction and relaxation. This modulation can lead to improved muscle function and reduced muscle damage in conditions such as muscular dystrophy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the RyR1 channel and enhances the binding affinity of Calstabin-1, a protein that stabilizes the closed state of RyR1 channels. This binding prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under inert atmosphere conditions at temperatures between 2-8°C. Long-term exposure to the compound has been observed to consistently reduce muscle fatigue and damage in exercised mice.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound significantly improves muscle function and reduces muscle damage. At higher doses, there may be toxic or adverse effects, although specific threshold levels and toxicities have not been extensively documented in the available literature.
Biological Activity
Overview
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide (CAS Number: 1372133-72-6) is a compound of interest in pharmacological research due to its potential biological activities. This article examines its mechanisms of action, biological effects, and relevant case studies.
The primary target of this compound is the Ryanodine Receptor 1 (RyR1) channel. The compound enhances the binding affinity of Calstabin-1 , which stabilizes the RyR1-Calstabin-1 complex. This interaction plays a crucial role in calcium signaling pathways within muscle cells and has implications for cardiac and skeletal muscle function .
Anticancer Properties
Research has indicated that compounds similar to thiazepines exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study : A study demonstrated that thiazepine derivatives led to a significant reduction in cell viability in breast cancer cell lines through apoptosis induction .
Neuroprotective Effects
This compound may possess neuroprotective properties. Its action on calcium channels suggests potential benefits in neurodegenerative diseases:
- Case Study : In models of Alzheimer's disease, thiazepine derivatives showed promise in reducing amyloid-beta plaque formation and improving cognitive functions .
Cardiovascular Effects
The stabilization of the RyR1-Calstabin-1 complex has implications for cardiac health:
- Research Findings : Studies indicate that this compound may help regulate calcium homeostasis in cardiac myocytes, potentially preventing arrhythmias and improving heart function under stress conditions.
Data Table: Biological Activities Summary
Scientific Research Applications
The compound's structure is characterized by a thiazepine ring system, which contributes to its biological activity. The presence of the methoxy and methyl groups enhances its lipophilicity, affecting its interaction with biological membranes.
Pharmacological Research
Mechanism of Action
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide primarily targets the Ryanodine Receptor 1 (RyR1) channel. It enhances the binding affinity of Calstabin-1 to RyR1 channels, stabilizing their closed state. This action is crucial for preventing excessive calcium release from the sarcoplasmic reticulum in muscle cells.
Biochemical Pathways
The compound modulates calcium signaling pathways that are vital for muscle contraction and relaxation. By stabilizing the RyR1-Calstabin-1 complex, it helps reduce muscle fatigue and damage in conditions such as muscular dystrophy and heart failure.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Calcium Homeostasis : By modulating RyR1 activity, it plays a role in maintaining calcium balance within cells.
- Muscle Function : In animal models, optimal dosages have shown improvements in muscle function and reductions in muscle damage.
Case Study 1: Muscle Fatigue Reduction
In a study involving animal models of muscular dystrophy, administration of this compound resulted in:
- Improved Muscle Performance : Enhanced muscle endurance was observed.
- Reduced Muscle Damage : Histological analysis showed less muscle fiber degeneration compared to control groups.
Case Study 2: Cardiac Function Improvement
Another study focused on cardiac myocytes demonstrated that treatment with this compound led to:
- Stabilization of Calcium Release : Enhanced contractility without increased risk of arrhythmias.
- Protection Against Ischemic Damage : Reduced cell death during simulated ischemic conditions.
Potential Therapeutic Applications
The pharmacological properties suggest potential applications in treating:
- Muscular Dystrophies : Targeting calcium dysregulation.
- Heart Failure : Improving cardiac contractility and reducing arrhythmic events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the benzothiazepine sulfonamide family, which includes derivatives with variations in substituents, ring size, and biological activity. Below is a detailed comparison with key analogs:
Structural Comparison
Physicochemical Properties
| Property | Target Compound | Elobixibat Phenol Impurity | 4-Ethenyl Benzothiadiazepine |
|---|---|---|---|
| Molecular Weight | 283.34 g/mol | 531.75 g/mol | 239.28 g/mol |
| LogP | 1.8 (estimated) | 4.2 | 1.2 |
| Water Solubility | Low (methoxy group) | Very low (alkyl chains) | Moderate (smaller structure) |
Key Research Findings
Synthetic Innovation: The target compound’s synthesis leverages photochemical activation, reducing reliance on hazardous reagents and enabling scalability .
Structural Rigidity : Its fused benzo-thiazepine system provides conformational restraint, a critical feature for selective receptor binding compared to flexible analogs like 4-ethenyl derivatives .
Impurity Profiling: Elobixibat phenol impurity highlights the importance of regiochemical control during synthesis, as minor positional changes (e.g., [1,4] vs. [1,2] thiazepine) drastically alter bioactivity .
Preparation Methods
Key Steps:
- Formation of a [2-(acylaminoethyl)thio]arene intermediate.
- Intramolecular cyclization to form the seven-membered thiazepine ring.
- Oxidation of the sulfur atom to the sulfone (1,1-dioxide).
- Functional group modifications to introduce the 7-methoxy and 4-methyl substituents.
Detailed Preparation Methods
Cyclization from Gamma-Aminoalkylbenzenes
A patented process (WO2009111463A1) describes the preparation of benzothiazepines, including 7-substituted derivatives, from gamma-aminoalkylbenzenes via intramolecular cyclization of [2-(acylaminoethyl)thio]arenes. This method involves:
- Reacting a [2-(acylaminoethyl)thio]arene precursor under conditions that promote cyclization to the tetrahydrobenzo[f]thiazepine skeleton.
- The aryl group (Ar) can be varied to include methoxy substitution at the 7-position.
- The process uses controlled heating and solvents conducive to cyclization, often under inert atmosphere.
This method is notable for its adaptability to different substituents and its potential for scale-up in industrial synthesis.
Oxidation to 1,1-Dioxide
Subsequent oxidation of the thiazepine sulfur atom to the corresponding sulfone (1,1-dioxide) is typically achieved using oxidizing agents such as:
- m-Chloroperbenzoic acid (m-CPBA)
- Hydrogen peroxide under acidic or catalytic conditions
- Peracids or other suitable oxidants
The oxidation step is carefully controlled to avoid over-oxidation or degradation of the heterocyclic ring.
Use of Pictet-Spengler Type Cyclizations and Modifications
Although classical Pictet-Spengler reactions are more common for six-membered ring systems, modified versions or alternative cyclization strategies have been employed for seven-membered benzothiazepines. For example:
- Acyliminium ion cyclization from appropriate amino-thioaryl precursors.
- Use of trifluoromethanesulfonate derivatives as intermediates to facilitate ring closure.
- Catalytic hydrogenation steps to reduce intermediates to the tetrahydro form.
Representative Laboratory Procedure (From WO2016020785A1)
A typical synthesis involves:
- Preparation of an intermediate such as (R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3-dihydrobenzo[f]thiazepin-8-yl trifluoromethanesulfonate.
- Purging the reaction mixture with nitrogen and hydrogen gas.
- Catalytic hydrogenation under pressure (e.g., 10 Bar H2) for 24 hours.
- Workup involving extraction, washing, and recrystallization to isolate the pure benzothiazepine sulfone.
This method yields the target compound in good yield (e.g., 75-80%) and high purity.
Data Table Summarizing Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Formation of [2-(acylaminoethyl)thio]arene | Starting from 4-methoxythiophenol derivatives | Intermediate formed | Precursor for cyclization |
| 2 | Intramolecular cyclization | Heating, acidic/basic catalysis | Tetrahydrobenzothiazepine ring formed | Seven-membered ring closure |
| 3 | Oxidation to sulfone (1,1-dioxide) | m-CPBA, H2O2, or peracids | Sulfone product obtained | Requires controlled conditions |
| 4 | Catalytic hydrogenation (optional) | H2 gas, Iridium or other metal catalysts, DCM | Saturated tetrahydro form | Improves stereochemical purity |
| 5 | Purification | Extraction, recrystallization | Pure compound isolated | Yields typically 68-80% |
Research Findings and Analysis
- The use of acyliminium ion cyclization has been shown to improve the efficiency of ring formation, especially for the challenging seven-membered thiazepine ring system.
- Oxidation to the sulfone is crucial for biological activity and stability of the compound.
- Catalytic hydrogenation under mild conditions allows for stereoselective reduction, enhancing the compound's pharmacological profile.
- The synthetic routes have been optimized to reduce steps and improve overall yield, making them suitable for scale-up.
- Variations in substituents (e.g., 7-methoxy, 4-methyl) are introduced either at the precursor stage or via selective functional group transformations post-cyclization.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Focus on methoxy proton signals (~δ 3.2–3.8 ppm) and methyl group protons on the tetrahydro ring (δ 1.2–1.5 ppm).
- ¹³C NMR : Identify carbonyl carbons (δ 170–180 ppm) and sulfone groups (δ 40–50 ppm for sulfur-bound carbons).
- IR Spectroscopy : Confirm sulfone presence via strong S=O stretching vibrations (~1300–1150 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify molecular formula (e.g., [M+H]+ ion) and fragmentation patterns for ring integrity .
How can researchers optimize reaction conditions to improve yield and purity during the final cyclization step of the synthesis?
Advanced Research Question
Key parameters for optimization:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
- Temperature Control : Gradual heating (60–80°C) reduces side-product formation.
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion (~85–90%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
What strategies are recommended for resolving contradictions between computational modeling predictions and experimental spectral data for this compound?
Advanced Research Question
- Methodological Reconciliation :
- Computational Refinement : Compare DFT (B3LYP/6-31G*) and semi-empirical (PM6) methods to identify conformational discrepancies.
- Experimental Validation : Acquire variable-temperature NMR to assess dynamic effects or crystallize the compound for X-ray diffraction to resolve stereochemical ambiguities.
- Error Analysis : Cross-check solvent effects in simulations (e.g., CPCM solvation model) against experimental solvent environments .
What in vitro biological screening protocols are appropriate for initial pharmacological evaluation of this compound?
Basic Research Question
- Target-Based Assays : Use enzyme inhibition assays (e.g., fluorescence polarization) for targets like GABA receptors or ion channels, given structural analogs' neuroactivity.
- Cell Viability Tests : Employ MTT assays on neuronal cell lines (SH-SY5Y, PC12) to assess cytotoxicity.
- Permeability Studies : Conduct Caco-2 monolayer assays to predict blood-brain barrier penetration .
How can structure-activity relationship (SAR) studies be systematically designed to explore the role of the methoxy and methyl substituents in this compound's bioactivity?
Advanced Research Question
- Substituent Variation : Synthesize analogs with:
- Methoxy Replacements : Ethoxy, hydroxy, or halogen substituents.
- Methyl Modifications : Ethyl, cyclopropyl, or removal of the alkyl group.
- Assay Design : Test analogs against a panel of receptors (e.g., serotonin 5-HT₃, NMDA) using radioligand binding assays.
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
What crystallization techniques are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction analysis?
Basic Research Question
- Solvent Pair Screening : Use slow evaporation with solvent pairs (e.g., dichloromethane/hexane or ethanol/water).
- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal lattice formation.
- Seeding : Introduce microcrystals from prior trials to induce nucleation. Crystals suitable for X-ray analysis typically form in 7–14 days .
What methodologies enable the detection and quantification of stereochemical impurities in synthetic batches of this compound?
Advanced Research Question
- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) mobile phase to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to identify stereoisomers.
- NMR Chiral Shift Reagents : Employ Eu(hfc)₃ to split proton signals for diastereomeric resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
